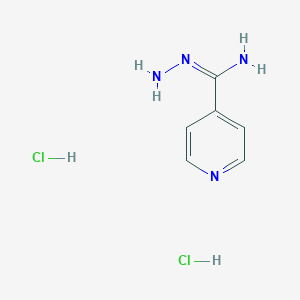
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl and nitrobiphenyl groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
The synthesis of S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate typically involves a multi-step process. One common method includes the reaction of bis(4-nitrobiphenyl)sulfide with trifluoromethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with trifluoromethanesulfonic acid to yield the final product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Des Réactions Chimiques
S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, often using reagents such as sodium azide or potassium cyanide.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate involves its interaction with nucleophiles, leading to the formation of various products depending on the reaction conditions. The trifluoromethyl and nitrobiphenyl groups play a crucial role in stabilizing the intermediate species formed during these reactions.
Comparaison Avec Des Composés Similaires
Compared to other sulfonium salts, S-(Trifluoromethyl)bis(4-nitrobiphenyl)sulfonium trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and nitrobiphenyl groups. Similar compounds include:
- Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- Phenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Propriétés
IUPAC Name |
bis[4-(4-nitrophenyl)phenyl]-(trifluoromethyl)sulfanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F3N2O4S.CHF3O3S/c26-25(27,28)35(23-13-5-19(6-14-23)17-1-9-21(10-2-17)29(31)32)24-15-7-20(8-16-24)18-3-11-22(12-4-18)30(33)34;2-1(3,4)8(5,6)7/h1-16H;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRSTXGPLUYDB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[S+](C3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B6354356.png)


![6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B6354374.png)






